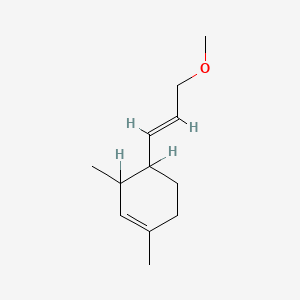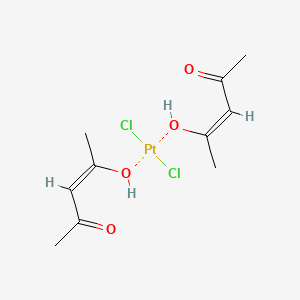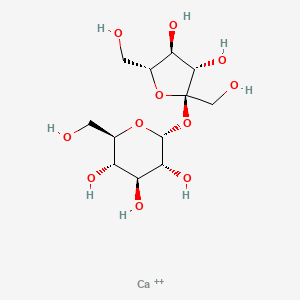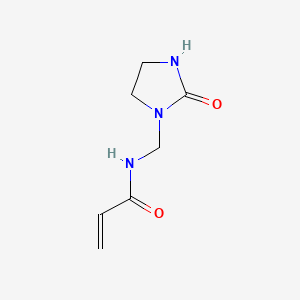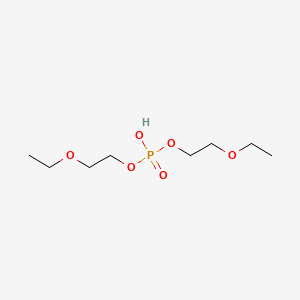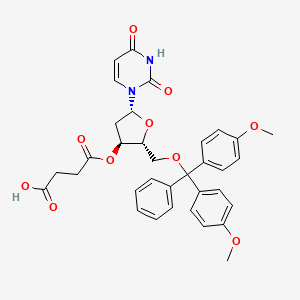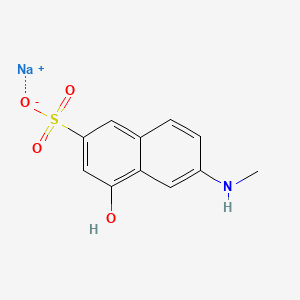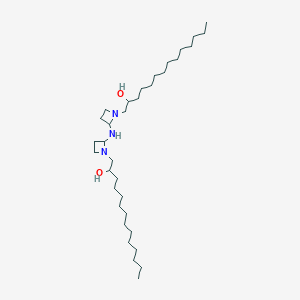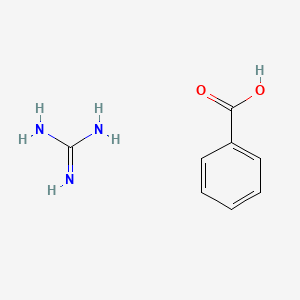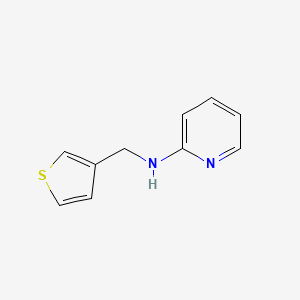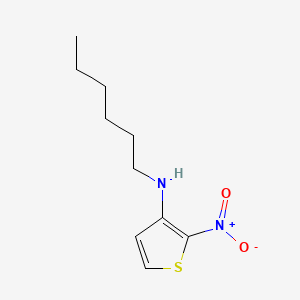
3-Thiophenamine, N-hexyl-2-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Thiophenamine, N-hexyl-2-nitro- is an organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an amino group attached to the thiophene ring, a hexyl chain, and a nitro group. The molecular formula of 3-Thiophenamine, N-hexyl-2-nitro- is C10H16N2O2S, and it has a molecular weight of 228.315 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Thiophenamine, N-hexyl-2-nitro- typically involves the nitration of 3-thiophenamine followed by the alkylation with hexyl halides. The nitration process can be carried out using concentrated nitric acid and sulfuric acid as catalysts. The reaction is usually performed at low temperatures to control the formation of by-products.
-
Nitration of 3-Thiophenamine
Reagents: Concentrated nitric acid, sulfuric acid
Conditions: Low temperature (0-5°C)
:Reaction: C4H5NS+HNO3→C4H4N2O2S+H2O
-
Alkylation with Hexyl Halides
Reagents: Hexyl bromide or hexyl chloride
Conditions: Reflux in an organic solvent (e.g., ethanol)
:Reaction: C4H4N2O2S+C6H13Br→C10H16N2O2S+HBr
Industrial Production Methods: Industrial production of 3-Thiophenamine, N-hexyl-2-nitro- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and reaction control is common to minimize human error and enhance safety.
Chemical Reactions Analysis
Types of Reactions: 3-Thiophenamine, N-hexyl-2-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, organic solvents
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Alkylated thiophenes
Scientific Research Applications
3-Thiophenamine, N-hexyl-2-nitro- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including conductive polymers and dyes.
Mechanism of Action
The mechanism of action of 3-Thiophenamine, N-hexyl-2-nitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biological effects. The hexyl chain enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.
Comparison with Similar Compounds
Similar Compounds:
3-Thiophenamine: Lacks the hexyl and nitro groups, making it less lipophilic and less reactive.
N-Hexyl-3-thiophenamine: Similar structure but without the nitro group, resulting in different reactivity and biological activity.
2-Nitrothiophene: Contains a nitro group but lacks the amino and hexyl groups, leading to different chemical properties.
Uniqueness: 3-Thiophenamine, N-hexyl-2-nitro- is unique due to the combination of the thiophene ring, amino group, hexyl chain, and nitro group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
122777-62-2 |
|---|---|
Molecular Formula |
C10H16N2O2S |
Molecular Weight |
228.31 g/mol |
IUPAC Name |
N-hexyl-2-nitrothiophen-3-amine |
InChI |
InChI=1S/C10H16N2O2S/c1-2-3-4-5-7-11-9-6-8-15-10(9)12(13)14/h6,8,11H,2-5,7H2,1H3 |
InChI Key |
YPIFAZUBVSQCHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCNC1=C(SC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



